molecular formula C11H13NO2 B14488081 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene CAS No. 64545-69-3

1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene

Cat. No.: B14488081
CAS No.: 64545-69-3
M. Wt: 191.23 g/mol
InChI Key: BORCHSMUIRNALD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropyl-2,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product formed is 1-Cyclopropyl-2,5-dimethyl-4-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 1-Cyclopropyl-2,5-dimethylbenzene can be obtained.

Scientific Research Applications

1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule

Properties

CAS No.

64545-69-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-cyclopropyl-2,5-dimethyl-4-nitrobenzene

InChI

InChI=1S/C11H13NO2/c1-7-6-11(12(13)14)8(2)5-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3

InChI Key

BORCHSMUIRNALD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2CC2

Origin of Product

United States

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